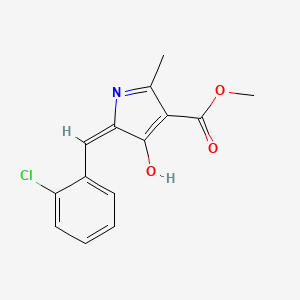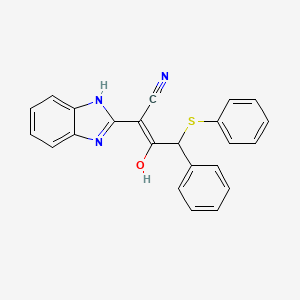![molecular formula C14H11N3OS B3723610 2-[(2-pyridinylthio)methyl]-4(1H)-quinazolinone](/img/structure/B3723610.png)
2-[(2-pyridinylthio)methyl]-4(1H)-quinazolinone
Vue d'ensemble
Description
Quinazolinones are a class of heterocyclic compounds that have drawn significant attention due to their wide applications in the field of pharmaceutical chemistry . They possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One of the most common methods involves the reaction of anthranilic acid, primary amine, and carboxylic acid . The synthesis of quinazolinone derivatives has been a subject of considerable research, with many studies focusing on improving their antimicrobial activities .Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a bicyclic system containing two nitrogen atoms. The structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions. For instance, 2-pyridyl derivatives have been found to be challenging nucleophiles in cross-coupling arylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones depend on their specific structure and substituents. For instance, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can vary .Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on quinazolinones is likely to focus on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These novel inhibitors are expected to show satisfactory efficacy and safety profiles .
Propriétés
IUPAC Name |
2-(pyridin-2-ylsulfanylmethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-14-10-5-1-2-6-11(10)16-12(17-14)9-19-13-7-3-4-8-15-13/h1-8H,9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDOJXWQGHYADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-(1-naphthylamino)-1,3-thiazol-4(5H)-one](/img/structure/B3723541.png)
![ethyl 5-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3723549.png)
![methyl 5-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3723555.png)
![methyl 2-methyl-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3723562.png)
![methyl 2-methyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3723577.png)

![methyl [2-({imino[(4-isopropylphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B3723597.png)
![N-(2,4-dimethylphenyl)-N'-(6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B3723603.png)
![2-(4-benzyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B3723604.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B3723611.png)
![[2-({[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3723618.png)
![N-{4-[4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B3723620.png)
![N-(2,4-dimethylphenyl)-N'-{6-oxo-4-[(2-pyridinylthio)methyl]-1,6-dihydro-2-pyrimidinyl}guanidine](/img/structure/B3723627.png)